molecular formula C22H20N4O6 B3259734 1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- CAS No. 324018-62-4

1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)-

Cat. No.: B3259734
CAS No.: 324018-62-4
M. Wt: 436.4 g/mol
InChI Key: BYBDEADADFZSJF-BZSNNMDCSA-N
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Description

1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Deoxypentofuranosyl Moiety: This step involves glycosylation reactions where the sugar moiety is attached to the triazine ring.

    Benzoyl Protection: The hydroxyl groups of the sugar moiety are protected using benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce dihydrotriazine compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: It could be explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactions: It may act as a catalyst or intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: The parent compound of the triazine family.

    Cyanuric Chloride: A triazine derivative used as a precursor in various syntheses.

    Benzoyl-Protected Sugars: Compounds with benzoyl groups protecting hydroxyl functionalities.

Uniqueness

1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- is unique due to its specific combination of a triazine ring, an amino group, and a benzoyl-protected sugar moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

[(2S,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c23-21-24-13-26(22(29)25-21)18-11-16(32-20(28)15-9-5-2-6-10-15)17(31-18)12-30-19(27)14-7-3-1-4-8-14/h1-10,13,16-18H,11-12H2,(H2,23,25,29)/t16-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBDEADADFZSJF-BZSNNMDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](O[C@@H]1N2C=NC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)-
Reactant of Route 2
Reactant of Route 2
1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)-
Reactant of Route 3
1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)-
Reactant of Route 4
Reactant of Route 4
1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)-
Reactant of Route 5
Reactant of Route 5
1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)-
Reactant of Route 6
1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)-

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